molecular formula C10H10F2O3 B13947363 2,2-Difluoro-2-methoxy-1-(4-methoxyphenyl)ethan-1-one CAS No. 748800-50-2

2,2-Difluoro-2-methoxy-1-(4-methoxyphenyl)ethan-1-one

Cat. No.: B13947363
CAS No.: 748800-50-2
M. Wt: 216.18 g/mol
InChI Key: MEAUMUUCIGDBGB-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-methoxy-1-(4-methoxyphenyl)ethan-1-one is an organic compound characterized by the presence of two fluorine atoms, a methoxy group, and a methoxyphenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-methoxy-1-(4-methoxyphenyl)ethan-1-one typically involves the arylation of fluorinated ketones. One common method is the Rhodium-catalyzed arylation of difluoromethyl ketones with arylboronic acids. This reaction is performed under an atmosphere of dry nitrogen gas, using solvents like acetonitrile and heating to reflux at 80°C for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-methoxy-1-(4-methoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,2-Difluoro-2-methoxy-1-(4-methoxyphenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-methoxy-1-(4-methoxyphenyl)ethan-1-one involves its interaction with molecular targets through its functional groups. The fluorine atoms can form strong hydrogen bonds, influencing the compound’s binding affinity and specificity. The methoxy groups can participate in various chemical reactions, modulating the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-methoxy-1-(4-methoxyphenyl)ethan-1-one is unique due to its combination of fluorine and methoxy groups, which confer distinct chemical properties such as increased stability, reactivity, and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

748800-50-2

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

2,2-difluoro-2-methoxy-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C10H10F2O3/c1-14-8-5-3-7(4-6-8)9(13)10(11,12)15-2/h3-6H,1-2H3

InChI Key

MEAUMUUCIGDBGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(OC)(F)F

Origin of Product

United States

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